molecular formula C5H9O2- B167501 Valerate CAS No. 10023-74-2

Valerate

Cat. No.: B167501
CAS No.: 10023-74-2
M. Wt: 101.12 g/mol
InChI Key: NQPDZGIKBAWPEJ-UHFFFAOYSA-M
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Description

Valerate is a short-chain fatty acid anion that is the conjugate base of valeric acid;  present in ester form as component of many steroid-based pharmaceuticals. It has a role as a plant metabolite. It is a short-chain fatty acid anion and a straight-chain saturated fatty acid anion. It is a conjugate base of a valeric acid.

Scientific Research Applications

1. Industrial Chemical Synthesis

Valerate, specifically ethyl this compound, is a promising energy source and has applications in a variety of industries including biofuels, perfumes, food, flavors, and pharmaceuticals. Research has explored enzymatic routes for synthesizing ethyl this compound using valeric acid and ethanol under solvent-free conditions, highlighting its potential as an industrial chemical (Bhavsar & Yadav, 2018).

2. Nanofiber Biofunctionalization

Polyhydroxybutyrate-co-valerate (PHB-HV) copolymers are utilized in electrospun nanofibers, which have significant applications in both industrial and life science fields. These nanofibers, incorporating this compound units, exhibit promising thermal, mechanical, and optical properties, expanding their use in various applications (Morais et al., 2015).

3. Biofuel Production

Valeric esters like ethyl this compound and pentyl this compound, derived from γ-valerolactone, show potential as components in biofuels. Their production process is efficient and utilizes a bifunctional catalyst, offering a sustainable alternative to traditional fuels (Chan-Thaw et al., 2013).

4. Biodegradable Plastics

Valeric acid derivatives are integral in the production of polyhydroxyalkanoate (PHA) copolymers, which are key components in biodegradable plastics. These materials, synthesized by microorganisms like Azotobacter vinelandii, represent an eco-friendly alternative to conventional plastics (Page & Manchak, 1995).

5. Flavor and Fragrance Industry

The enzymatic synthesis of ethyl this compound, which has a green apple flavor, is a notable application in the flavor and fragrance industry. This process utilizes lipases and has been optimized for higher efficiency and yield, making it a valuable technique in the production of natural flavor compounds (Karra-Chaabouni et al., 2006).

Properties

CAS No.

10023-74-2

Molecular Formula

C5H9O2-

Molecular Weight

101.12 g/mol

IUPAC Name

pentanoate

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/p-1

InChI Key

NQPDZGIKBAWPEJ-UHFFFAOYSA-M

SMILES

CCCCC(=O)[O-]

Canonical SMILES

CCCCC(=O)[O-]

10023-74-2

Synonyms

pentanoate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that set forth in A, but substituting for acetic anhydride, the anhydrides or halides of propionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone propionate, butanoate, pentanoate, and hexanoate are prepared.
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Synthesis routes and methods II

Procedure details

In a manner similar to that set forth in Paragraph A, but substituting for acetic anhydride, the anyhydrides or halides of proprionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone proprionate, butanoate, pentanoate, and hexanoate are prepared.
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Synthesis routes and methods III

Procedure details

By reacting each of the resulting products with acetic anhydride, propionic anhydride, n-butyric anhydride, valeric anhydride or caproic anhydride as discussed in Parts A and C of Preparation I, the corresponding 17 alpha-acetate, -propionate, -n-butyrate, valerate and caproate are preprepared.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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